23-Hydroxybudesonide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 23-hydroxybudesonide and related compounds often involves hydroxylation reactions, where a hydrogen atom is replaced by a hydroxyl group (OH). A method reported for the hydroxylation of steroids at carbon 21, which is closely related to the 23 position of interest, involves adrenal tissue preparations and a microsomal fraction of beef adrenals in the presence of reduced nucleotides and atmospheric oxygen (Ryan & Engel, 1957). Another relevant synthesis approach describes the direct hydroxylation at C-23 using the oxidoperoxymolybdenum (hexamethylphosphoric triamide) pyridine complex, showcasing a method for introducing a hydroxyl group at specific positions on steroid frameworks (Kutner & Jaworska, 1982).

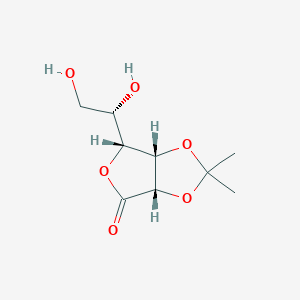

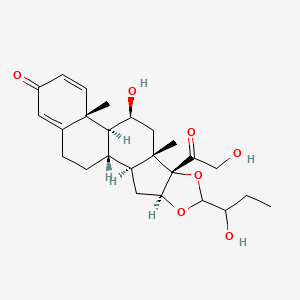

Molecular Structure Analysis

The molecular structure of 23-hydroxybudesonide, like that of other hydroxylated steroids, is complex and features multiple chiral centers. The absolute configuration at C-23, crucial for its biological activity, can be determined through techniques such as molecular rotation and circular dichroism measurements. This structural complexity plays a significant role in the compound's chemical behavior and interaction with biological molecules.

Chemical Reactions and Properties

23-Hydroxybudesonide can participate in various chemical reactions characteristic of hydroxylated steroids, including esterification, oxidation, and conjugation reactions. These transformations can affect the compound's solubility, reactivity, and biological activity. The presence of a hydroxyl group at the 23 position influences the compound's physicochemical properties, such as its critical micellar concentration and hydrophilicity, compared to non-hydroxylated counterparts (Roda et al., 1990).

Applications De Recherche Scientifique

Metabolism of Budesonide : A study by Edsbäcker et al. (1987) explored the metabolism of budesonide in rats, mice, and humans. The study found that epimer 22S of budesonide produces a metabolite tentatively identified as 23-hydroxybudesonide, indicating the role of this compound in the metabolic pathway of budesonide (Edsbäcker et al., 1987).

Pharmacokinetics and Liver Distribution : Guo et al. (2018) established a method for the determination of 23-hydroxybetulinic acid, a compound similar in structure to 23-Hydroxybudesonide, in rat plasma and liver. This method was applied to a pharmacokinetics and liver distribution study, providing insight into the compound's behavior in biological systems (Guo et al., 2018).

Liver First-Pass Effect and Distribution : Tian et al. (2018) conducted a study on the pharmacokinetics, liver first-pass effect, and distribution of various compounds including 23-hydroxybetulinic acid. This research adds to the understanding of how compounds similar to 23-Hydroxybudesonide are processed in the body (Tian et al., 2018).

Antitumor Activities : Research by Zheng et al. (2010) explored the antitumor activities of 23-Hydroxybetulinic acid and its synergistic effects with doxorubicin. This study highlights the potential application of compounds like 23-Hydroxybudesonide in cancer treatment (Zheng et al., 2010).

Apoptotic Effect in Cancer Treatment : Ji et al. (2002) investigated the apoptotic effects of 23-Hydroxybetulinic acid on human leukemia HL-60 cells, further emphasizing the potential of this compound in cancer therapy (Ji et al., 2002).

Safety And Hazards

Orientations Futures

While there are no specific future directions mentioned for 23-Hydroxybudesonide, the pharmacological treatment of Generalised Anxiety Disorder suggests the modulation of either the serotonin or the GABA neurotransmitter systems as the basis for the most effective treatments7. This could potentially open up new avenues for research into 23-Hydroxybudesonide and its applications.

Please note that this information is based on the available resources and may not be fully comprehensive.

Propriétés

IUPAC Name |

(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20-,21+,22?,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFKEHNWUXWRPI-ONOUISOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

23-Hydroxybudesonide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.